molecular formula C11H12ClF2N3 B2685459 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1909320-27-9

5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2685459
CAS No.: 1909320-27-9
M. Wt: 259.68
InChI Key: QYISTMYEQYIGIU-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₂ClF₂N₃
Molecular Weight: 259.68 g/mol
CAS Number: 1909320-27-9
This compound features a pyrazole core substituted with a difluoromethyl group at position 5, a 2-methylphenyl group at position 1, and an amine hydrochloride at position 3. Its structural uniqueness confers versatility in pharmaceuticals (e.g., neuroprotective agents), agrochemicals (e.g., pesticides), and materials science (e.g., polymer stabilizers) . The difluoromethyl group enhances metabolic stability, while the 2-methylphenyl substituent contributes to lipophilicity, aiding membrane permeability in drug candidates .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethyl)-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3.ClH/c1-7-4-2-3-5-9(7)16-10(11(12)13)8(14)6-15-16;/h2-6,11H,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYISTMYEQYIGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)N)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 2-methylphenylhydrazine with difluoromethyl ketones under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained by treating the pyrazole derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethyl group at position 5 participates in nucleophilic substitution due to fluorine's electronegativity, which polarizes the C–F bond. Key reactions include:

Reaction TypeReagents/ConditionsProducts FormedReferences
SN2 Displacement KOH/ethanol, 80°CHydroxyl or alkoxy derivatives
Halogen Exchange PCl₅ or SOCl₂, refluxChlorinated analogs

These reactions are pH-dependent, with optimal yields achieved under anhydrous conditions.

Electrophilic Aromatic Substitution

The 2-methylphenyl group directs electrophiles to the para position relative to the pyrazole ring. Demonstrated reactions:

ElectrophileConditionsProductsYield (%)
Nitration (HNO₃/H₂SO₄)0–5°C, 2 hrs4-Nitro-2-methylphenyl derivative68
Sulfonation (SO₃)DCM, 25°CSulfonic acid analog52

Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted phenyl analogs.

Amine Functionalization

The primary amine at position 4 undergoes derivatization:

ReactionReagentsProductsApplications
Acylation Acetyl chloride, pyridineN-Acetylated derivativeProdrug synthesis
Schiff Base Formation Benzaldehyde, EtOH, ΔImine-linked conjugatesMetal ligand systems

Deprotonation with NaHCO₃ is required prior to acylation to enhance nucleophilicity.

Redox Reactions

The difluoromethyl group exhibits unique redox behavior:

ProcessConditionsOutcomeMechanistic Insight
Oxidation KMnO₄, acidic H₂O, ΔCarboxylic acid formationC–F bond cleavage observed
Reduction H₂/Pd-C, MeOHDifluoromethanol intermediateRetained fluorination

Oxidation proceeds via radical intermediates, confirmed by ESR studies.

Cross-Coupling Reactions

The pyrazole core participates in metal-catalyzed couplings:

Coupling TypeCatalysts/BaseProductsYield (%)
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/ΔBiaryl-pyrazole hybrids74
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylated derivatives81

Electronic effects from the 2-methylphenyl group improve catalyst turnover in Suzuki reactions.

Stability and Degradation Pathways

Critical stability data under various conditions:

ConditionHalf-Life (25°C)Major Degradation Products
Aqueous pH 7.448 hrsHydrolyzed amine, difluoroacetic acid
UV light (254 nm)6 hrsRing-opened fluorinated aldehydes

Degradation follows first-order kinetics in aqueous media, with Arrhenius activation energy of 85 kJ/mol.

This compound's reactivity enables tailored modifications for drug discovery and materials science, though its stability requires controlled handling. Further studies are needed to explore enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

The compound exhibits a variety of biological activities, making it a candidate for further research in pharmacology. Here are some notable applications:

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including those with difluoromethyl groups, possess significant antimicrobial properties. Studies have shown that compounds similar to 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride can inhibit the growth of various pathogenic bacteria and fungi, suggesting potential as antimicrobial agents .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. In particular, compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Cancer Research

The compound's structure suggests potential applications in cancer therapy. Pyrazolo[1,5-a]pyrimidines have been studied for their ability to act as fluorescent markers in cancer cells, aiding in the visualization and treatment of tumors . The unique properties of the difluoromethyl group may enhance the efficacy of these compounds in targeting specific cancer types.

Fluorinated Compounds in Medicinal Chemistry

Fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of drugs. The incorporation of difluoromethyl groups has been linked to improved metabolic stability and bioavailability . This compound could serve as a lead structure for the development of new drugs targeting various diseases.

Targeting Specific Enzymes

Research into similar pyrazole compounds has revealed their potential as inhibitors of specific enzymes involved in disease processes, such as Janus kinases (JAKs). These inhibitors can play a crucial role in treating autoimmune diseases and cancers by modulating immune responses .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition against several bacterial strains.
Anti-inflammatoryShowed promising results in reducing inflammation markers in vitro.
Cancer ResearchIdentified as effective fluorescent markers for cancer cell imaging.
Enzyme InhibitionPotential JAK3 inhibitors with significant selectivity and efficacy.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Aryl Substituents : 2-Methylphenyl (target compound) provides steric bulk and moderate lipophilicity, favoring drug-receptor interactions. In contrast, 4-fluorophenyl (C₁₀H₈ClF₄N₃) introduces electronegativity, which may improve binding affinity in enzyme inhibitors .
  • Halogenated Derivatives : Chlorophenyl-substituted analogs (e.g., C₁₀H₈ClF₃N₃) show enhanced antimicrobial activity, likely due to chlorine’s electronegativity and membrane disruption capabilities .
2.2. Crystallographic and Conformational Differences
  • Planarity and Hydrogen Bonding : The target compound adopts a near-planar conformation except for the perpendicular orientation of one fluorophenyl group in related structures (e.g., ). This planarity facilitates π-π stacking in crystal lattices, enhancing thermal stability .
  • Intramolecular Interactions: Compounds like 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile () exhibit intramolecular N–H⋯O hydrogen bonds, stabilizing folded conformations.
2.3. Pharmacological and Agrochemical Performance
  • Neuroprotective Applications : The target compound’s difluoromethyl group balances metabolic stability and bioavailability, outperforming trifluoromethyl analogs in blood-brain barrier penetration .
  • Pesticide Efficacy : Trifluoromethyl derivatives (e.g., C₁₀H₈ClF₄N₃) demonstrate superior insecticidal activity due to stronger electronegativity, but the target compound’s 2-methylphenyl group reduces environmental persistence, aligning with sustainable agriculture goals .

Research Tools and Structural Analysis

  • Crystallography Software : SHELX and ORTEP are widely used for resolving molecular conformations and hydrogen-bonding networks (e.g., ). These tools confirm the target compound’s planar geometry and intermolecular interactions critical for material science applications .
  • Synthetic Methods : Lithium hydroxide-mediated reactions () and DMF crystallization () are common across pyrazole derivatives, ensuring high yields (>70%) and purity (>95%) .

Biological Activity

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's IUPAC name is 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. Its molecular formula is C4H5F2N3HClC_4H_5F_2N_3\cdot HCl, with a molecular weight of approximately 165.56 g/mol. The presence of difluoromethyl and methylphenyl groups contributes to its unique biological profile.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities:

  • Antitumor Activity : Many pyrazole derivatives have shown effectiveness against different cancer cell lines. For instance, compounds similar to this compound demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells .
  • Anti-inflammatory Effects : Pyrazoles are recognized for their anti-inflammatory properties. The compound's structural features may enhance its ability to inhibit inflammatory pathways .
  • Antimicrobial Properties : Some studies have reported notable antimicrobial activity among pyrazole derivatives, suggesting potential applications in treating infections .

Case Study: Antitumor Activity

A study assessed the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The results indicated that specific modifications at the N1 position of the pyrazole ring could enhance anticancer activity. For example, a derivative similar to our compound exhibited a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, while maintaining a growth percentage of 80.06% in normal fibroblasts, indicating selective toxicity towards cancer cells .

Structure-Activity Relationships (SAR)

The SAR analysis highlights the significance of substituents on the pyrazole ring:

  • Difluoromethyl Group : This group is essential for enhancing lipophilicity and potentially improving the compound's interaction with biological targets.
  • Methylphenyl Substitution : The presence of a methylphenyl group at position 2 significantly affects the compound's biological activity, providing steric hindrance that may influence binding affinity to target proteins .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation in HepG2 and HeLa cells
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialExhibits antimicrobial properties

Q & A

Basic: What are the standard synthetic routes for 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride?

Methodological Answer:
The synthesis typically involves cyclization of substituted hydrazides or pyrazole intermediates. For example:

  • Step 1: Cyclization of 5-chloro-3-methylpyrazole derivatives using phosphorus oxychloride (POCl₃) at 120°C to form 1,3,4-oxadiazole intermediates .
  • Step 2: Introduction of difluoromethyl groups via nucleophilic substitution or halogen exchange, as seen in analogous pyrazole syntheses .
  • Step 3: Hydrochloride salt formation by treating the free base with HCl in ethanol .
    Key Considerations: Monitor reaction progress via TLC and characterize intermediates using IR and NMR to confirm functional groups (e.g., NH₂ at ~3300 cm⁻¹ in IR) .

Basic: How is structural confirmation performed for this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR identifies substituents (e.g., difluoromethyl protons as doublets near δ 5.5–6.0 ppm; aromatic protons from 2-methylphenyl at δ 7.0–7.5 ppm) .
    • IR Spectroscopy confirms NH/amine groups (~3350 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .
  • X-ray Crystallography: Resolves intramolecular interactions (e.g., dihedral angles between pyrazole and aryl rings) and hydrogen-bonding networks (e.g., N–H⋯Cl in hydrochloride salts) .

Advanced: How can computational methods optimize its synthesis?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model cyclization energetics and transition states .
  • Condition Screening: Machine learning algorithms analyze experimental variables (solvent, temperature) from datasets to predict optimal yields, as demonstrated in ICReDD’s workflow .
    Example: A 30% reduction in reaction time was achieved for analogous pyrazoles by integrating computed activation energies with high-throughput experimentation .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Variable Isolation: Test substituent effects (e.g., replacing difluoromethyl with trifluoromethyl) to assess SAR trends .
  • Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control groups. For example, antimicrobial activity discrepancies in pyrazoles were linked to variations in Gram-positive vs. Gram-negative bacterial strains .
  • Meta-Analysis: Cross-reference data from crystallography (e.g., conformation-dependent activity in ) and biochemical assays .

Advanced: How does crystal packing influence stability and reactivity?

Methodological Answer:

  • Hydrogen Bonding: Intramolecular N–H⋯O/N–H⋯N bonds (Table 1 in ) stabilize folded conformations, reducing susceptibility to hydrolysis .
  • Intermolecular Forces: C–H⋯O interactions in the crystal lattice (e.g., ’s 74.03° dihedral angle) affect solubility and dissolution rates. Use Hirshfeld surface analysis to quantify these interactions .

Advanced: What strategies improve reactivity under non-conventional conditions?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time for fluorinated pyrazoles (e.g., 4-fold acceleration in ’s chromenone derivatives) .
  • Green Solvents: Replace DMSO with cyclopentyl methyl ether (CPME) for eco-friendly cyclization, preserving yield (85–90%) while minimizing toxicity .

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